N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN3OS2 and its molecular weight is 401.52. The purity is usually 95%.
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Biological Activity
N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological effects based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a spirocyclic framework and thiophene moiety, which are known to influence its biological properties. The synthesis typically involves multi-step organic reactions that include the formation of the diazaspiro system and subsequent functionalization to introduce the fluorophenyl and thioacetamide groups.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, a study on related spirocyclic compounds demonstrated significant antiproliferative activity against various cancer cell lines, including human colon (HCT-116), leukemia (K562), and breast cancer (MDA-MB-231) cells. The introduction of specific substituents on the benzyl moiety was found to enhance this activity, suggesting that modifications on the fluorophenyl group may similarly affect the biological efficacy of this compound .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cancer cell proliferation and survival. Compounds that interact with dopamine transporters (DAT) have shown promise in preclinical models for treating psychostimulant abuse, indicating that similar interactions might be explored for this compound .
Structure-Activity Relationship (SAR)
To understand how structural variations influence biological activity, a detailed SAR analysis is essential. The following table summarizes findings from various studies related to similar compounds:
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the effects of spirocyclic compounds on cancer cell lines, modifications to the thiophene group were shown to enhance cytotoxicity significantly. The results indicated that compounds with more lipophilic substituents exhibited improved membrane permeability and cellular uptake.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of structurally related compounds revealed their potential as DAT inhibitors. These findings suggest that this compound could also be evaluated for its effects on neurotransmitter systems .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2/c21-14-7-2-3-8-15(14)22-17(25)13-27-19-18(16-9-6-12-26-16)23-20(24-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMUCPXLGGTILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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